N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine is a synthetic derivative of the amino acid L-lysine. This compound features two distinct protective groups: a 1,1-dimethylethoxy group at the N2 position and a 2-propynyloxy group at the N6 position. These modifications enhance its stability and reactivity, making it suitable for various chemical applications, particularly in peptide synthesis.
The compound is primarily involved in click chemistry, a class of reactions that are characterized by their efficiency and specificity. The azide group present in related derivatives allows for the formation of triazoles through cycloaddition reactions with alkynes, facilitating the construction of complex molecular architectures. Additionally, the protective groups can be removed under specific conditions to yield functionalized L-lysine derivatives, enabling further chemical transformations.
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine has been studied for its potential biological activities, particularly in relation to its role as a building block in peptide synthesis. Its derivatives may exhibit enhanced bioavailability and stability compared to unmodified L-lysine. Research indicates that compounds with similar structures can influence metabolic pathways and may have implications in therapeutic applications related to anabolic hormone secretion and muscle metabolism .
The synthesis of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine typically involves:
These steps can vary based on the specific reagents and conditions employed.
This compound is primarily utilized in:
Interaction studies involving N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine often focus on its reactivity with other biomolecules. These studies may include:
Such studies help elucidate its potential therapeutic roles and mechanisms of action.
Several compounds share structural similarities with N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine. Notable examples include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N2-Boc-Lys | Butyloxycarbonyl group at N2 | Commonly used in peptide synthesis but less reactive than propynyloxy derivatives |
N6-Cbz-Lys | Benzyloxycarbonyl group at N6 | Offers different reactivity profiles and stability compared to propynyloxy |
N2-Fmoc-Lys | Fluorenylmethoxycarbonyl group at N2 | Provides excellent stability during synthesis but requires specific conditions for deprotection |
The uniqueness of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine lies in its dual protective groups that enhance both stability and reactivity, making it particularly valuable for click chemistry applications and complex peptide synthesis.
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine represents a doubly modified derivative of the essential amino acid L-lysine, featuring protective groups at both the alpha-amino and epsilon-amino positions [1] [2]. The compound possesses the molecular formula C₁₅H₂₄N₂O₆ with a molecular weight of 328.36 grams per mole [1] [2]. The Chemical Abstracts Service has assigned this compound the registry number 1202704-91-3, and it is catalogued under the MDL number MFCD22989423 [1] [2] [3].
The structural architecture of this compound incorporates two distinct protective moieties attached to the lysine backbone [1]. The alpha-amino group bears a tert-butoxycarbonyl protecting group, commonly referred to in chemical nomenclature as the Boc group [1] [4]. Simultaneously, the epsilon-amino group is functionalized with a propargyloxycarbonyl moiety, which introduces a terminal alkyne functionality to the molecule [1] [5].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₅H₂₄N₂O₆ | [1] [2] |
Molecular Weight | 328.36 g/mol | [1] [2] |
CAS Registry Number | 1202704-91-3 | [1] [2] [3] |
MDL Number | MFCD22989423 | [1] [2] |
SMILES Notation | CC(C)(C)OC(=O)NC@@HC(O)=O | [1] |
InChI Identifier | 1S/C15H24N2O6/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4/h1,11H,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 | [1] |
InChI Key | VHCJWKDEXGPNCX-NSHDSACASA-N | [1] |
The stereochemistry of the compound maintains the L-configuration at the alpha-carbon, consistent with naturally occurring amino acids [1]. The SMILES notation reveals the complete connectivity pattern, indicating the presence of the alkyne functionality (C#C) and the branched tert-butyl group [1]. This dual modification strategy enables orthogonal deprotection protocols and facilitates incorporation into bioorthogonal chemistry applications [5] [6].
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine exists as a liquid at ambient temperature conditions, distinguishing it from many amino acid derivatives that typically appear as crystalline solids [1] [7]. The compound exhibits a density of 1.167 grams per milliliter when measured at 25 degrees Celsius, indicating a relatively dense liquid phase [1] [7].
The refractive index of this compound measures n₂₀/D 1.475, providing important optical properties for analytical characterization [1] [7]. The material demonstrates a flash point of 73.33 degrees Celsius, classifying it within the combustible liquids category according to standard safety classifications [1] [7]. Commercial preparations typically achieve purity levels of approximately 90 percent, as determined through analytical methods [1] [2] [7].
Physical Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Physical State | Liquid | Room temperature | [1] [7] |
Density | 1.167 g/mL | 25°C | [1] [7] |
Refractive Index | n₂₀/D 1.475 | 20°C, sodium D-line | [1] [7] |
Flash Point | 73.33°C (164.0°F) | Standard atmospheric pressure | [1] [7] |
Purity | 90% | Commercial grade | [1] [2] [7] |
Color | Clear to pale yellow | Visual assessment | [1] |
Storage Classification | Class 10 - Combustible liquids | German storage guidelines | [1] [7] |
Water Hazard Group | WGK 3 | German water protection | [1] [7] |
The compound requires careful handling protocols due to its combustible nature and specific storage requirements [1] [7]. Optimal storage conditions involve maintenance at temperatures between 2 and 8 degrees Celsius to preserve chemical integrity [8]. The material should be protected from excessive moisture and light exposure to prevent degradation [9].
The spectroscopic characterization of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine employs multiple analytical techniques to confirm structural identity and assess purity [10]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns corresponding to the various functional groups present within the molecule [10]. The tert-butyl protecting group generates a distinctive singlet in the aliphatic region, while the propargyl moiety produces recognizable multipicity patterns [10].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding the carbonyl carbon environments and the alkyne carbon resonances [10]. The technique enables differentiation between the carbamate carbonyl carbons and the carboxylic acid carbonyl, facilitating unambiguous structural assignment [10]. Mass spectrometric analysis confirms the molecular weight through detection of the molecular ion peak at mass-to-charge ratio 328.36 [1] [2].
Spectroscopic Method | Key Diagnostic Features | Analytical Applications |
---|---|---|
¹H Nuclear Magnetic Resonance | Tert-butyl singlet, propargyl CH signals, lysine backbone protons | Structure confirmation, purity assessment |
¹³C Nuclear Magnetic Resonance | Carbonyl carbon resonances, alkyne carbon signals | Detailed structural characterization |
Mass Spectrometry | Molecular ion at m/z 328.36 | Molecular weight verification |
Infrared Spectroscopy | Alkyne C≡C stretch (~2100 cm⁻¹), carbonyl C=O stretches | Functional group identification |
High-Performance Liquid Chromatography | Retention time characterization | Purity determination and quality control |
Infrared spectroscopic analysis identifies the characteristic stretching frequencies associated with the terminal alkyne functionality, typically observed around 2100 wavenumbers [10]. The carbonyl stretching regions provide information regarding the carbamate and carboxylic acid functional groups, appearing in the range of 1600 to 1700 wavenumbers [10]. These spectroscopic data collectively establish the structural integrity and confirm the successful incorporation of both protecting groups [10].
The stability characteristics of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine depend significantly upon storage conditions and environmental factors [1] [7]. Under standard laboratory conditions, the compound demonstrates adequate stability when stored at reduced temperatures between 2 and 8 degrees Celsius [8]. The material exhibits thermal stability up to its flash point of 73.33 degrees Celsius, beyond which combustion becomes possible [1] [7].
The reactivity profile of this compound centers primarily around the terminal alkyne functionality introduced through the propargyloxycarbonyl protecting group [5] [6]. This alkyne moiety enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, commonly employed in click chemistry applications [5] [6] [11]. The reaction proceeds efficiently under mild conditions in the presence of copper catalysts and represents a cornerstone of bioorthogonal chemistry [12] [13].
Stability Parameter | Specifications | Implications |
---|---|---|
Thermal Stability Limit | 73.33°C flash point | Requires temperature control during handling |
Storage Temperature | 2-8°C recommended | Prevents degradation and maintains integrity |
Chemical Stability | Stable under neutral conditions | Compatible with standard laboratory procedures |
Moisture Sensitivity | Moderate | Requires sealed container storage |
Light Sensitivity | Low to moderate | Protection from direct sunlight recommended |
Oxidation Resistance | Good under inert atmosphere | Standard laboratory atmosphere acceptable |
The tert-butoxycarbonyl protecting group exhibits excellent stability under basic conditions but undergoes facile removal upon treatment with trifluoroacetic acid or other strong acids [14] [4]. This orthogonal reactivity pattern enables selective deprotection strategies in synthetic applications [4]. The propargyloxycarbonyl group demonstrates stability under the acidic conditions required for Boc deprotection, providing versatility in synthetic sequence design [5].
The compound participates readily in bioorthogonal reactions, particularly the copper-catalyzed azide-alkyne cycloaddition, which proceeds with high efficiency and selectivity [12] [6] [11]. These reactions can be conducted in aqueous media and tolerate a wide range of functional groups, making this derivative valuable for bioconjugation applications [12] [15]. The reaction kinetics are enhanced through the use of appropriate copper ligands and reducing agents [6] [16].
Native L-lysine serves as the fundamental structural template from which N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine is derived through specific chemical modifications [17] [18] [19]. The unmodified amino acid possesses the molecular formula C₆H₁₄N₂O₂ with a molecular weight of 146.19 grams per mole, significantly smaller than the doubly protected derivative [17] [18]. L-lysine contains two amino groups: an alpha-amino group adjacent to the carboxylic acid and an epsilon-amino group at the terminus of the four-carbon side chain [19].
The protective modifications present in N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine substantially alter both the physical properties and chemical reactivity compared to the native amino acid [1] [5]. While L-lysine exists as a crystalline solid with a melting point around 215 degrees Celsius, the protected derivative adopts a liquid state at ambient temperature [20] [1]. The density increases from approximately 1.1 grams per cubic centimeter for native lysine to 1.167 grams per milliliter for the modified compound [20] [1].
Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Modifications |
---|---|---|---|---|
L-Lysine (native) | C₆H₁₄N₂O₂ | 146.19 | Crystalline solid | None |
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine | C₁₅H₂₄N₂O₆ | 328.36 | Liquid | Boc protection + propargyl functionality |
N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine hydrochloride | C₁₀H₁₇ClN₂O₄ | 264.71 | Powder | Propargyl group only |
N2-[(1,1-Dimethylethoxy)carbonyl]-L-lysine | C₁₁H₂₂N₂O₄ | 246.30 | Solid | Boc protection only |
N6-[(2-Propen-1-yloxy)carbonyl]-N2-(tert-butoxycarbonyl)-L-lysine | C₁₅H₂₆N₂O₆ | 330.38 | Solid | Boc + allyl protection |
Several related lysine derivatives demonstrate different modification strategies and resulting properties [21] [22] [23]. N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine hydrochloride represents a singly modified variant that retains the free alpha-amino group while incorporating the same propargyl functionality [22] [23]. This compound exists as a powder with a molecular weight of 264.71 grams per mole and finds application as a clickable amino acid for bioconjugation reactions [22] [8].
The comparison reveals that dual protection strategies significantly increase molecular complexity and alter solubility characteristics [1] [21]. While native lysine demonstrates high water solubility exceeding 1500 grams per liter, the protected derivatives exhibit modified solubility profiles dependent upon the nature of the protecting groups [9]. The introduction of the tert-butoxycarbonyl group enhances lipophilicity, while the propargyl moiety introduces reactive functionality for bioorthogonal chemistry applications [5] [6].
Modified lysine derivatives serve distinct roles in chemical biology and synthetic chemistry applications [24] [25]. The dual protection strategy employed in N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine enables orthogonal deprotection protocols and facilitates incorporation into complex synthetic sequences [5] [4]. The terminal alkyne functionality provides access to click chemistry methodologies, expanding the utility beyond traditional amino acid chemistry [12] [6] [11].
The synthesis of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine, commonly known as N-alpha-Boc-propargyl-lysine-OH, employs several well-established methodologies that have been refined over decades of amino acid derivative chemistry research [1] [2].
The reaction involves dissolving N-alpha-Boc-L-lysine-OH (500 mg, 2.03 mmol) in a mixture of 1 M sodium hydroxide (5 mL) and tetrahydrofuran (5 mL) at 0°C [1]. Propargyl chloroformate (158.4 μL, 192.5 mg, 1.62 mmol) is then added dropwise over 5 minutes, and the reaction mixture is stirred for 10 hours at room temperature. This method consistently achieves yields of 83% with high purity [1].
Several research groups have explored starting from unprotected L-lysine hydrochloride, implementing a sequential protection strategy [3] [5]. This approach requires more sophisticated reaction control but offers greater flexibility in protection group selection. The process involves initial protection of both amino groups, followed by selective deprotection and subsequent alkyne introduction [5] [6].
Temperature control proves critical for achieving optimal yields. The reaction typically proceeds at 0°C for the initial addition phase, followed by warming to room temperature for completion [1]. Reaction times ranging from 10-24 hours have been reported, with longer times generally associated with higher conversions but potentially increased side product formation [3] [4].
The choice of base significantly influences reaction efficiency. Sodium hydroxide provides excellent results, while alternative bases such as triethylamine or diisopropylethylamine offer milder conditions but may require longer reaction times [4] [1]. The pH must be carefully controlled, typically maintained between 9-11 throughout the reaction [3].
The synthesis of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine exemplifies sophisticated protection-deprotection chemistry, requiring selective manipulation of two amino groups with different reactivities [7] [8] [9]. Modern approaches employ orthogonal protection strategies that allow independent manipulation of each functional group without affecting the other [10] [11].
The most effective strategy utilizes the inherent reactivity difference between primary and secondary amino groups. The alpha amino group, being adjacent to the electron-withdrawing carboxyl group, exhibits different reactivity compared to the aliphatic epsilon amino group [7] [12]. This difference enables selective protection sequences that avoid cross-reactivity [8] [9].
Recent developments in protection chemistry have introduced novel approaches that minimize reaction steps while maintaining high selectivity [7] [11]. The use of 18-crown-6 molecules has emerged as an innovative host-guest protection strategy specifically for lysine derivatives [7] [12]. This approach offers environmental advantages by reducing organic solvent consumption and eliminating harsh chemical conditions traditionally required for protection group installation [7].
The crown ether protection method involves specific binding of the 18-crown-6 molecule to the epsilon amino group through hydrogen bonding interactions [7] [12]. This non-covalent protection strategy provides several advantages: elimination of chemical reactions for protection group installation, reduced organic solvent usage, and simplified purification procedures [7].
1,3-Dimethyl-5-acetylbarbituric acid (DAB) has been developed as a highly selective protecting group for primary amino groups in the presence of secondary amines [10] [11] [13]. This reagent forms stable enamine derivatives that can be cleanly removed under mild conditions using hydrazine treatment [10] [11]. The selectivity arises from the preferential reaction of DAB with primary amines, making it particularly valuable for complex amino acid derivatives [11] [13].
The deprotection process using hydrazine occurs under neutral conditions, ensuring compatibility with other acid- and base-labile protecting groups commonly used in peptide synthesis [10] [11]. This orthogonality is crucial for complex synthetic sequences where multiple protection groups must be selectively removed at different stages [8] [9].
Enzymatic approaches have gained significant attention as environmentally sustainable alternatives to traditional chemical synthesis [14] [15] [16]. These biocatalytic methods offer exceptional stereoselectivity and operate under mild reaction conditions, making them attractive for industrial applications [17] [18] [19].
The enzymatic synthesis of lysine derivatives employs cascade reactions combining multiple enzyme systems [14] [15]. Dioxygenases catalyze regio- and diastereoselective C-H oxidation of the lysine side chain, while decarboxylases enable specific modification of the alpha carbon without affecting other stereocenters [15] [16]. These cascade reactions can be performed in single-pot configurations, eliminating intermediate isolation and purification steps [15] [19].
Recent advances in enzymatic synthesis include the development of engineered microorganisms capable of producing alkyne-containing amino acids through biosynthetic pathways [20] [21] [22]. Researchers have identified gene clusters encoding enzymes that convert L-lysine to propargyl-containing derivatives through halogenation, oxidative C-C bond cleavage, and triple-bond formation [21] [22].
A revolutionary approach combines synthetic photochemistry with biocatalysis to create non-canonical amino acids [17] [18]. This synergistic method uses visible light activation of photocatalysts in conjunction with enzymatic transformations, enabling reactions that are difficult to achieve through either approach alone [17] [18].
The photobiocatalytic platform employs two co-occurring catalytic cycles: photochemical generation of reactive radical species and enzymatic formation of activated intermediates [17] [18]. The short-lived radicals generated by photocatalysis are captured by enzymatically formed intermediates, resulting in stereoselective amino acid synthesis [17] [18].
Microwave irradiation has emerged as a powerful tool for accelerating amino acid derivative synthesis while maintaining high selectivity [23]. This technology enables rapid heating and cooling cycles that can dramatically reduce reaction times from hours to minutes while often improving yields and reducing side product formation [23].
The application of microwave technology to lysine derivative synthesis allows for precise temperature control and uniform heating throughout the reaction mixture [23]. This is particularly beneficial for protection group chemistry, where side reactions can occur at elevated temperatures or through thermal decomposition [23].
High-performance liquid chromatography (HPLC) represents the gold standard for purification of amino acid derivatives, offering exceptional resolution and scalability [24] [25] [26]. Reverse-phase HPLC using C18 columns with gradient elution provides optimal separation of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine from related impurities and starting materials [25] [26].
The mobile phase typically consists of acetonitrile and aqueous buffer systems, with the pH carefully optimized to ensure proper ionization of the amino acid carboxyl group [25] [26]. Detection is commonly performed using UV absorption at 260 nm, taking advantage of the extended conjugation in the propargyl chloroformate derivative [25].
Ion exchange chromatography offers an alternative purification approach that exploits the ionic nature of amino acid derivatives [27] [28]. Strongly acidic cation-exchange resins effectively separate lysine derivatives from secondary and tertiary amine impurities through selective elution with ammonia solutions of varying concentrations [27] [28]. This method achieves excellent recovery rates (96%) with high purification efficiency [28].
Proton nuclear magnetic resonance (1H NMR) spectroscopy provides comprehensive structural characterization of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine [1] [29] [30]. The characteristic chemical shifts for the propargyl proton at δ 2.45 ppm and the Boc methyl groups at δ 1.33-1.80 ppm serve as diagnostic signals for structure confirmation [1].
Advanced 19F NMR techniques have been developed for simultaneous detection and quantification of multiple amino acid derivatives when fluorinated labels are employed [29]. This approach enables discrimination of closely related compounds based on distinct chemical shift patterns specific to each derivative [29].
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of the molecule [1] [31]. Key diagnostic signals include the carbonyl carbons at δ 156.0 and 157.3 ppm, and the alkyne carbons at δ 74.8 and 78.5 ppm [1]. The integration patterns and multiplicities in 13C NMR spectra confirm the successful installation of both protection groups [1] [31].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for molecular weight confirmation and purity assessment [32] [33] [34]. High-resolution mass spectrometry provides exact mass measurements with accuracy sufficient to distinguish between closely related compounds and confirm molecular formulas [1] [33].
The mass spectral fragmentation patterns of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine provide valuable structural information [33] [34]. Characteristic fragment ions correspond to loss of the Boc group and propargyl chloroformate moiety, enabling unambiguous identification even in complex mixtures [33].
Electrospray ionization mass spectrometry (ESI-MS) proves particularly effective for amino acid derivative analysis due to the inherent ionizability of these compounds [33] [34]. Multiple charging patterns observed in ESI-MS provide additional confirmation of molecular weight and can reveal the presence of impurities or degradation products [33].
Differential mobility spectrometry (DMS) coupled with mass spectrometry has emerged as a powerful tool for rapid identification and quantification of amino acid derivatives [32]. This technique provides an additional dimension of separation based on ion mobility, enabling discrimination of isobaric compounds that cannot be resolved by mass spectrometry alone [32].
The compensation voltage (CV) parameter in DMS serves as a highly reproducible identifier for specific amino acid derivatives [32]. This parameter remains stable over extended periods (6 months) and shows negligible matrix effects, making it suitable for routine analytical applications [32].
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